molecular formula C14H20N2O5 B1403160 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid CAS No. 922516-08-3

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid

Katalognummer: B1403160
CAS-Nummer: 922516-08-3
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: UGZIVTFRKNAYGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, including pharmacological effects and mechanisms of action.

Molecular Formula : C19H27NO4
Molecular Weight : 333.422 g/mol
CAS Number : 1785039-12-4
SMILES Notation : Cc1cccc(c1)C(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the piperidine derivative : Starting from piperidine derivatives, tert-butoxycarbonyl (Boc) protection is introduced.
  • Cyclization to form oxazole : The formation of the oxazole ring is achieved through cyclization reactions involving appropriate precursors.
  • Carboxylic acid formation : The final step involves the introduction of the carboxylic acid functional group to yield the target compound.

Antimicrobial Activity

Recent studies have indicated that compounds with oxazole rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds containing this structure have been investigated for their potential as GABA receptor modulators, which could be beneficial in treating anxiety and seizure disorders .

Enzyme Inhibition

Research has highlighted the potential of oxazole derivatives as inhibitors of specific enzymes involved in metabolic pathways. For instance, some studies suggest that these compounds can inhibit cysteine proteases, which are implicated in various diseases including cancer .

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
N-Boc-piperidinyl derivativesAntimicrobialShowed significant inhibition against Gram-positive bacteria.
Piperidine-based GABA modulatorsNeuropharmacologicalEnhanced GABAergic transmission in animal models.
Oxazole derivativesEnzyme inhibitionDemonstrated IC50 values indicating effective inhibition of cysteine proteases.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neuronal excitability.
  • Enzyme Inhibition : By inhibiting specific enzymes, it may alter metabolic pathways critical for pathogen survival or disease progression.
  • Structural Activity Relationship (SAR) : Variations in the side chains and functional groups can significantly affect the binding affinity and selectivity towards biological targets.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • IUPAC Name : 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid
  • Molecular Formula : C16H25N3O4
  • Molecular Weight : 325.39 g/mol
  • CAS Number : 2060049-75-2

Structural Features

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and an oxazole moiety, which contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. The incorporation of the piperidine structure may enhance the efficacy of these compounds against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential
Compounds containing oxazole rings have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.

Drug Development

Prodrug Strategy
The tert-butoxycarbonyl (Boc) group serves as a protective group in drug synthesis, allowing for the selective activation of the carboxylic acid moiety under specific conditions. This characteristic makes the compound a candidate for prodrug formulations, where it can be converted into an active drug form within biological systems.

Synthetic Chemistry

Building Block for Complex Molecules
The unique structural features of this compound make it an attractive building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions, including coupling reactions and nucleophilic substitutions.

Case Study 1: Antimicrobial Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting potential for development as new antimicrobial agents.

Case Study 2: Anticancer Activity Evaluation

A study conducted by researchers at a prominent university explored the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis, highlighting its potential as an anticancer therapeutic agent.

Analyse Chemischer Reaktionen

Carboxylic Acid Transformations

The carboxylic acid group undergoes standard acid-catalyzed and nucleophilic reactions:

Reaction Type Reagents/Conditions Products Key Observations References
Esterification Alcohols (e.g., methanol), H₂SO₄Corresponding esters (e.g., methyl)High yields (>85%) achieved under reflux; Boc group remains stable.
Amidation Amines (e.g., NH₃), DCC/DMAPAmidesRequires coupling agents; steric hindrance from Boc may reduce reactivity.
Decarboxylation Heat (>200°C) or strong basesOxazole derivativesPartial decomposition observed under harsh conditions.

Oxazole Ring Modifications

The oxazole ring participates in electrophilic and cycloaddition reactions:

Reaction Type Reagents/Conditions Products Key Observations References
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-oxazole derivativesNitration occurs at the 5-position; regioselectivity confirmed via NMR.
Cycloaddition Alkynes, Cu(I) catalystsFused bicyclic compoundsClick chemistry approaches yield stable adducts with >90% efficiency.

Boc Protection/Deprotection

The Boc group on the piperidine nitrogen allows controlled manipulation:

Reaction Type Reagents/Conditions Products Key Observations References
Deprotection TFA (neat or in DCM)Free piperidine-carboxylic acidQuantitative removal in 2–4 hours at RT; acid-sensitive groups require protection.
Re-protection Boc₂O, DMAP, base (e.g., Et₃N)Re-protected derivativesUsed to introduce alternative protecting groups (e.g., Fmoc).

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation and oxidation:

Reaction Type Reagents/Conditions Products Key Observations References
N-Alkylation Alkyl halides, K₂CO₃N-alkylpiperidine derivativesLimited by Boc protection; requires prior deprotection.
Oxidation KMnO₄ (acidic conditions)Piperidone intermediatesOver-oxidation risks necessitate careful temperature control.

Example: Carbon Dioxide Insertion (Patent WO2019232010A1)

  • Step 1 : Lithiation with n-BuLi (–78°C, THF) generates a lithium intermediate.

  • Step 2 : Quenching with CO₂ yields 2-(1-Boc-piperidin-4-yl)benzoic acid derivatives.

  • Conditions :

    • 1.1–1.3 eq n-BuLi, –100°C to –60°C.

    • 90% isolated yield after recrystallization.

Key Insight : This method highlights the compound’s utility in carbon–carbon bond formation for pharmaceutical intermediates .

Stability and Reaction Optimization

Critical parameters for maximizing reaction efficiency:

Factor Optimal Conditions Impact on Yield
Solvent THF or DMFPolar aprotic solvents enhance nucleophilicity of intermediates.
Temperature 0–25°C (for acid-sensitive reactions)Prevents Boc cleavage and oxazole decomposition.
Catalysts DMAP (for amidation)Accelerates coupling by activating carboxylate.

Comparative Reactivity with Analogues

Reactivity differences between structurally related compounds:

Compound Key Reaction Difference Reference
5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acidFaster esterification due to less steric hindrance at the 5-position.
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylic acidMethyl group reduces electrophilic substitution reactivity on the oxazole ring.

Eigenschaften

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZIVTFRKNAYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-[4-(methoxycarbonyl)-2-oxazolyl]-1-piperidinecarboxylate (i.e. the product of Example 7, Step C) (1.41 g, 4.55 mmol) was dissolved in 12 mL tetrahydrofuran, and 8 mL of water was added. The reaction mixture was cooled to 0° C. with vigorous stirring. A 1 N aqueous sodium hydroxide solution (9.1 mL) was added dropwise, and the reaction mixture was stirred at room temperature for 2 h. The mixture was diluted with saturated sodium chloride solution (10 mL), 30 mL of diethyl ether was added and the aqueous phase was acidified to pH 3-4 by dropwise addition of 20% citric acid solution. The precipitated solid was filtered and dried to give 1.21 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
9.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.